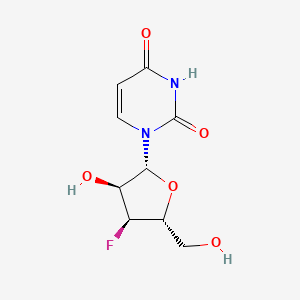

3'-Deoxy-3'-fluorouridine

Description

3'-Deoxy-3'-fluorouridine (CAS 57944-13-5) is a fluorinated nucleoside analog in which the hydroxyl group at the 3' position of the ribose sugar is replaced by fluorine. This structural modification confers unique biochemical properties, including altered conformational dynamics and resistance to enzymatic degradation, making it a candidate for antiviral and anticancer applications . The compound’s molecular formula is C₉H₁₁FN₂O₅, with a molecular weight of 258.20 g/mol. Its synthesis typically involves fluorination of uridine derivatives using reagents like sulfuryl fluoride (SO₂F₂) in the presence of organic bases, a method noted for industrial scalability and avoidance of hazardous perfluoroalkanesulfonyl fluorides .

Studies highlight its role in inhibiting RNA or DNA synthesis by mimicking natural nucleosides, thereby disrupting viral replication or cancer cell proliferation. For instance, fluorinated nucleosides like 3'-Deoxy-3'-fluorouridine are incorporated into nucleic acids, leading to chain termination or mutagenesis due to altered base-pairing interactions .

Propriétés

IUPAC Name |

1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O5/c10-6-4(3-13)17-8(7(6)15)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3H2,(H,11,14,16)/t4-,6-,7-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVBOTRDLABQYMI-XVFCMESISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80206649 | |

| Record name | Uridine, 3'-deoxy-3'-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80206649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57944-13-5 | |

| Record name | 3'-Deoxy-3'-fluorouridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057944135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uridine, 3'-deoxy-3'-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80206649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Deoxy-3’-fluorouridine typically involves the fluorination of a suitable precursor. One common method is the use of hydrogen fluoride in dioxane to introduce the fluorine atom into the nucleoside structure . Another method involves the use of potassium hydrogen fluoride in ethane-diol, which has been shown to be effective in producing the desired fluorinated nucleoside .

Industrial Production Methods

Industrial production of 3’-Deoxy-3’-fluorouridine often employs large-scale fluorination techniques. The chloromercuri procedure and direct condensation methods are commonly used, with the latter providing better yields . These methods ensure the efficient and cost-effective production of the compound for research and pharmaceutical applications.

Analyse Des Réactions Chimiques

Epoxide Ring-Opening with Hydrogen Fluoride (HF)

A key synthesis route involves the reaction of 1-(2,3-epoxy-β-D-lyxofuranosyl)uracil with anhydrous HF in dioxane. This method exploits the nucleophilic opening of the epoxide ring, selectively substituting the 3'-oxygen with fluorine (Fig. 1):

-

Conditions : Reaction at 116°C for 41 hours under strict anhydrous conditions .

-

Mechanism : HF acts as both acid and nucleophile, leading to trans-diaxial ring opening.

-

Yield : Moderate to high, with purity dependent on exclusion of moisture .

Diethylaminosulfur Trifluoride (DAST)-Mediated Fluorination

An alternative approach uses DAST to fluorinate a precursor nucleoside with xylo configuration:

-

Reagents : DAST in anhydrous dichloromethane or tetrahydrofuran .

-

Mechanism : SN2 displacement of a hydroxyl or activated leaving group by fluoride .

-

Advantage : Higher regioselectivity compared to HF, avoiding side reactions .

Sugar Puckering and NMR Data

The fluorine atom at C3' induces a C3'-endo conformation (North-type puckering), as confirmed by NMR coupling constants and X-ray crystallography :

| Parameter | Value | Source |

|---|---|---|

| J<sub>H1',H2'</sub> | 4.0 Hz | |

| J<sub>H2',F</sub> | 13.5 Hz | |

| Dihedral Angle (C2'-C3'-F) | ~149° (trans) |

This conformation stabilizes the glycosidic bond and influences base-pairing interactions .

Crystallographic Data

-

CCDC 900136 : The crystal structure reveals a ribofuranose ring with fluorine in the axial position, contributing to compact packing via O–H···F hydrogen bonds .

Glycosidic Bond Stability

The C3'-fluorine reduces hydrolysis rates compared to non-fluorinated uridine:

-

Acidic Conditions : Stable at pH 3–5 but undergoes slow cleavage at pH < 2 .

-

Enzymatic Degradation : Resistant to phosphorylases due to steric and electronic effects .

Cytostatic and Antiviral Activity

While not a direct chemical reaction, the compound’s cytostatic effect arises from incorporation into RNA, disrupting viral replication:

Applications De Recherche Scientifique

3’-Deoxy-3’-fluorouridine has a wide range of applications in scientific research:

Chemistry: Used as a reagent in the synthesis of other fluorinated compounds.

Biology: Studied for its effects on cellular processes, particularly DNA synthesis and apoptosis.

Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit tumor growth.

Industry: Utilized in the development of antiviral pharmaceuticals targeting RNA virus-associated ailments.

Mécanisme D'action

The mechanism of action of 3’-Deoxy-3’-fluorouridine involves its incorporation into DNA, where it inhibits DNA synthesis and induces apoptosis in cancer cells . This compound targets specific enzymes involved in DNA replication, leading to the disruption of cellular processes and ultimately cell death .

Comparaison Avec Des Composés Similaires

Key Findings :

- The 3'-fluoro group in 3'-Deoxy-3'-fluorouridine reduces steric hindrance compared to bulkier substituents (e.g., azido in AZT), facilitating incorporation into viral RNA/DNA .

- NMR studies by Cushley et al. (1968) demonstrated that 3'-fluorination shifts sugar puckering to the C3'-endo conformation, mimicking natural substrates and improving binding to reverse transcriptase .

Antiviral Activity Against HIV

Comparative IC₅₀ values of fluorinated nucleosides in human peripheral blood lymphocytes:

| Compound | IC₅₀ (µM) | Target Virus | Reference |

|---|---|---|---|

| 3'-Deoxy-3'-fluorouridine | ~1.8* | HIV-1 | |

| FLT (3'-Deoxy-3'-fluorothymidine) | 0.10 | HIV-1 | |

| AZT | 0.23 | HIV-1 | |

| 2'-Fluorouridine | N/A | RNA viruses |

*Estimated from structurally related 935U83 (5-Chloro-2',3'-dideoxy-3'-fluorouridine) .

Key Findings :

- 3'-Deoxy-3'-fluorouridine exhibits moderate anti-HIV activity, outperforming ddI (IC₅₀ = 0.49 µM) but less potent than FLT or AZT. This suggests that thymine bases (as in FLT) may enhance efficacy over uracil analogs .

- 2'-Fluorouridine is primarily used in mRNA capping (yield = 16.7 µg) to stabilize transcripts, highlighting positional selectivity in therapeutic applications .

Anticancer Potential

Fluorinated uridine analogs disrupt cancer metabolism by inhibiting thymidylate synthase or incorporating into RNA:

Key Findings :

- Unlike 5-FU, which directly inhibits thymidylate synthase, 3'-Deoxy-3'-fluorouridine acts via RNA-directed mechanisms, reducing off-target toxicity in normal cells .

- Trifluridine (5-trifluoromethyl derivative) shows enhanced potency in antiviral and anticancer contexts due to its trifluoromethyl group, which disrupts base-pairing more effectively .

Pharmacokinetics and Resistance Profiles

- Metabolic Stability : 3'-Deoxy-3'-fluorouridine exhibits longer plasma half-life than 2'-fluoro analogs due to reduced deamination by cytidine deaminases .

- Resistance Mechanisms : HIV variants with mutations in reverse transcriptase (e.g., K65R) show reduced susceptibility to 3'-fluoro derivatives, though cross-resistance with AZT is minimal .

Activité Biologique

3'-Deoxy-3'-fluorouridine (dFU) is a nucleoside analogue with significant biological activity, particularly in antiviral and anticancer research. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Overview of 3'-Deoxy-3'-fluorouridine

3'-Deoxy-3'-fluorouridine is a modified nucleoside where the hydroxyl group at the 3' position of the ribose sugar is replaced by a fluorine atom. This modification enhances its stability and alters its interaction with nucleic acid synthesis pathways, making it a candidate for therapeutic applications against viral infections and cancer.

Antiviral Activity

Mechanism of Action

The antiviral activity of dFU is primarily attributed to its ability to inhibit viral replication by interfering with nucleic acid synthesis. Studies have shown that dFU exhibits broad-spectrum antiviral activity against various viruses, including flaviviruses such as West Nile Virus (WNV) and Tick-borne Encephalitis Virus (TBEV). In vitro assays demonstrated that dFU can significantly reduce viral titers in infected cell lines, indicating its potential as an antiviral agent.

Case Studies and Research Findings

- In Vitro Efficacy : In a study evaluating the antiviral effects of dFU against TBEV, it was found that treatment with dFU at concentrations as low as 6.25 μM resulted in over 90% reduction in viral replication. Higher concentrations (12.5 μM and above) achieved complete inhibition of viral replication, showcasing its potent antiviral properties .

- Cytotoxicity Assessment : Importantly, dFU exhibited minimal cytotoxic effects on host cells at concentrations up to 25 μM, suggesting a favorable safety profile for therapeutic use. The compound demonstrated a cytostatic effect, inhibiting cell proliferation without inducing apoptosis .

Anticancer Activity

Broad-Spectrum Antitumor Effects

Research indicates that 3'-deoxy-3'-fluorouridine possesses significant antitumor activity against various cancer cell lines. Its mechanism involves the incorporation into DNA during replication, leading to chain termination and subsequent cell death.

- Cytostatic vs. Cytotoxic Effects : In studies involving tumor cell lines, dFU was classified as cytostatic rather than cytotoxic, meaning it inhibits cell growth without directly killing the cells. This distinction is crucial for understanding its potential use in cancer therapy .

- Clinical Implications : The compound has shown promise in preclinical models for treating indolent lymphoid malignancies, where it could potentially enhance existing treatment regimens or serve as a standalone therapy .

Pharmacokinetics

Understanding the pharmacokinetic properties of dFU is essential for optimizing its therapeutic use:

- Bioavailability : Studies have indicated variable oral bioavailability ranging from 21% to 95%, depending on the administration route. This variability necessitates careful consideration in dosing regimens during clinical trials .

- Half-Life and Clearance : The half-life of dFU varies based on administration methods, with values reported between 0.58 to 1.4 hours for intravenous and subcutaneous routes .

Data Summary

| Property | Value |

|---|---|

| Antiviral Efficacy (EC50) | 6.25 μM (TBEV) |

| Cytotoxicity (up to) | 25 μM |

| Oral Bioavailability | 21% - 95% |

| Half-Life | 0.58 - 1.4 hours |

Q & A

Q. What is the molecular structure of 3'-Deoxy-3'-fluorouridine, and how does fluorine substitution influence its conformation?

3'-Deoxy-3'-fluorouridine (C₉H₁₁FN₂O₅, CAS 57944-13-5) is a fluorinated nucleoside analog where the 3'-hydroxyl group of uridine is replaced by fluorine. The fluorine atom introduces steric and electronic effects, altering the sugar puckering conformation (C2'-endo to C3'-endo) compared to non-fluorinated analogs. This conformational change impacts base pairing and ribose flexibility, critical for interactions with enzymes like kinases or polymerases . Nuclear Magnetic Resonance (NMR) studies confirm these structural perturbations, which are essential for designing functional assays .

Q. What are recommended safety protocols for handling 3'-Deoxy-3'-fluorouridine in laboratory settings?

According to safety data sheets, 3'-Deoxy-3'-fluorouridine is stable under standard storage conditions (2–8°C, dry environment) but incompatible with strong acids/alkalis and oxidizing agents. Protective measures include:

Q. What synthetic routes are commonly used to prepare 3'-Deoxy-3'-fluorouridine?

A key method involves fluorination of precursor nucleosides using reagents like potassium hydrogenfluoride (KHF₂). For example, 2,3-anhydro derivatives of uridine can undergo nucleophilic substitution with KHF₂ to introduce fluorine at the 3'-position . Purification typically involves column chromatography (e.g., silica gel) and characterization via HPLC, NMR, and mass spectrometry .

Q. How is 3'-Deoxy-3'-fluorouridine analyzed for purity and stability in experimental settings?

- Purity : Reverse-phase HPLC with UV detection (λ = 260 nm) and comparison to reference standards.

- Stability : Accelerated degradation studies under varying pH, temperature, and light conditions.

- Structural Confirmation : ¹H/¹⁹F NMR and high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How does 3'-Deoxy-3'-fluorouridine inhibit viral replication, and what are its resistance mechanisms?

The compound acts as a chain terminator in RNA/DNA synthesis due to the absence of the 3'-OH group, critical for phosphodiester bond formation. Fluorine enhances metabolic stability by resisting enzymatic deamination. Resistance arises from mutations in viral polymerases (e.g., HIV-1 reverse transcriptase) that reduce incorporation efficiency. Competitive assays with wild-type vs. mutant enzymes (e.g., M184V) are used to study resistance .

Q. What role do nucleoside transporters (e.g., hENT1) play in the cellular uptake of 3'-Deoxy-3'-fluorouridine?

Human Equilibrative Nucleoside Transporter 1 (hENT1) facilitates cellular uptake of fluorinated nucleosides. Knockdown studies using siRNA or competitive inhibitors (e.g., nitrobenzylthioinosine) demonstrate reduced intracellular accumulation. hENT1 expression levels, quantified via qPCR or immunohistochemistry, correlate with therapeutic efficacy in cancer models .

Q. How can researchers address contradictory data on 3'-Deoxy-3'-fluorouridine’s metabolic stability in different cell lines?

Discrepancies may arise from variations in:

Q. What advanced imaging techniques are applicable to study 3'-Deoxy-3'-fluorouridine’s biodistribution?

While 3'-Deoxy-3'-[¹⁸F]fluorothymidine (FLT) is widely used in PET imaging for proliferation studies, analogous strategies can be adapted for fluorouridine. Radiolabeling with ¹⁸F and kinetic modeling (e.g., Patlak analysis) enables quantification of tissue-specific uptake and retention .

Q. How does fluorine substitution affect the compound’s interaction with target enzymes compared to non-fluorinated analogs?

Molecular dynamics simulations and X-ray crystallography reveal that fluorine’s electronegativity stabilizes enzyme-ligand interactions via dipole-dipole interactions. For example, in thymidine kinase, fluorine enhances binding affinity by 2–3 fold, measured via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What strategies optimize 3'-Deoxy-3'-fluorouridine for combination therapies (e.g., with antimetabolites or immunotherapies)?

- Synergy screens : Use high-throughput combinatorial assays (e.g., Checkerboard method) to identify synergistic pairs.

- Pharmacokinetic alignment : Co-administer with agents that inhibit catabolic enzymes (e.g., tetrahydrouridine to block cytidine deaminase) .

Methodological Resources Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.